1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by its sulfonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction typically requires cooling and careful addition of the reagents to avoid excessive heat and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions helps in achieving high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, sulfonamides, and other functionalized compounds. These products have applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is used in various scientific research applications due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound's ability to act as a building block for more complex molecules makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism by which 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on the specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of biochemical processes or inhibition of specific enzymes.
Comparison with Similar Compounds
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is compared with other similar compounds, such as 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. These compounds share structural similarities but differ in their substituents, leading to variations in reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Conclusion
This compound is a versatile and valuable compound in the field of chemistry. Understanding its properties, synthesis methods, and applications can lead to further advancements in various scientific fields.
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDVWKASBVFCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183269-60-4 | |
Record name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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